molecular formula C22H33N3O5 B13965874 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3,5,7-tris(morpholinomethyl)- CAS No. 33902-86-2

2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3,5,7-tris(morpholinomethyl)-

Cat. No.: B13965874
CAS No.: 33902-86-2
M. Wt: 419.5 g/mol
InChI Key: JTVCESNOTCQVRS-UHFFFAOYSA-N
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Description

2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3,5,7-tris(morpholinomethyl)- is a complex organic compound known for its unique structure and properties It is a derivative of tropolone, a non-benzenoid aromatic compound, and features three morpholinomethyl groups attached to the cycloheptatrienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3,5,7-tris(morpholinomethyl)- typically involves the following steps:

    Starting Materials:

    Hydroxylation: The hydroxylation of tropolone at the 2-position is achieved using reagents such as N-bromosuccinimide (NBS) or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3,5,7-tris(morpholinomethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholinomethyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholinomethyl derivatives.

Scientific Research Applications

2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3,5,7-tris(morpholinomethyl)- has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3,5,7-tris(morpholinomethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The morpholinomethyl groups enhance its solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    Tropolone: The parent compound, known for its aromatic properties and biological activities.

    2-Hydroxy-2,4,6-cycloheptatrien-1-one: A hydroxylated derivative of tropolone.

    2-Hydroxy-4-isopropyl-2,4,6-cycloheptatrien-1-one (beta-Thujaplicin): Known for its antimicrobial properties.

Uniqueness

2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3,5,7-tris(morpholinomethyl)- stands out due to the presence of three morpholinomethyl groups, which impart unique chemical and biological properties. These groups enhance its solubility, reactivity, and potential for diverse applications compared to its simpler analogs.

Properties

CAS No.

33902-86-2

Molecular Formula

C22H33N3O5

Molecular Weight

419.5 g/mol

IUPAC Name

2-hydroxy-3,5,7-tris(morpholin-4-ylmethyl)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C22H33N3O5/c26-21-19(16-24-3-9-29-10-4-24)13-18(15-23-1-7-28-8-2-23)14-20(22(21)27)17-25-5-11-30-12-6-25/h13-14H,1-12,15-17H2,(H,26,27)

InChI Key

JTVCESNOTCQVRS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=C(C(=O)C(=C2)CN3CCOCC3)O)CN4CCOCC4

Origin of Product

United States

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